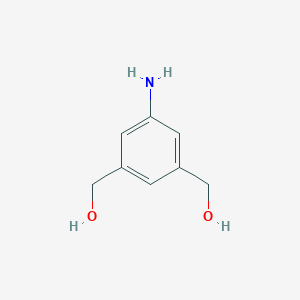

5-Amino-1,3-dihydroxymethylbenzene

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives similar to 5-Amino-1,3-dihydroxymethylbenzene involves multi-step chemical processes. A closely related compound, 5′-amino-2,4-dihydroxy-4″-methyl-1,1′:3′,1″-terphenyl-4′,6-dicarbonitrile, shows the complexity of synthesizing amino-dihydroxy derivatives. The synthesis often requires specific conditions and starting materials to introduce the desired functional groups accurately (Verma, Quraishi, & Singh, 2015).

Molecular Structure Analysis

The molecular structure of compounds closely related to 5-Amino-1,3-dihydroxymethylbenzene can be elucidated through techniques like X-ray diffraction, providing insights into the arrangement of atoms within the molecule. This analysis is crucial for understanding the compound's reactivity and interaction with other molecules. For example, the study on 1-(bromomethyl)-3,5-dimethoxybenzene provided detailed structural characterization using spectroscopic techniques (Saeed et al., 2024).

Chemical Reactions and Properties

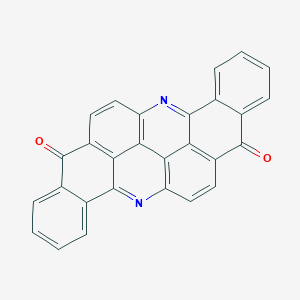

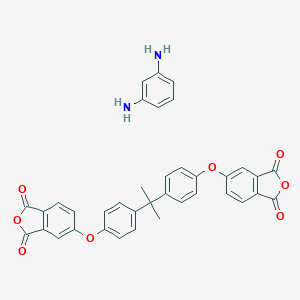

Compounds with similar structural features exhibit varied chemical behaviors depending on their functional groups and molecular configuration. For instance, fluorinated polyimides based on derivatives of benzene show remarkable thermal stability and low moisture absorption, which are critical properties for materials science applications (Yang & Hsiao, 2004).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and density, of compounds like 5-Amino-1,3-dihydroxymethylbenzene, are influenced by their molecular structure. These properties are essential for determining the compound's practical applications and handling requirements. For example, the solubility and thermal behavior of synthesized polymers provide insight into their potential use in various industrial applications (Yang & Hsiao, 2004).

Chemical Properties Analysis

The chemical properties of amino-dihydroxybenzene derivatives are largely determined by the presence of functional groups such as amino and hydroxyl groups. These groups can participate in a range of chemical reactions, offering a pathway to synthesize a variety of chemical compounds. The reactivity towards different reagents and conditions can lead to the formation of complex molecules with diverse applications (Verma, Quraishi, & Singh, 2015).

Aplicaciones Científicas De Investigación

Corrosion Inhibition

5-Amino-1,3-dihydroxymethylbenzene derivatives have been investigated for their corrosion inhibition properties. Studies have shown that these compounds can significantly protect materials like mild steel and aluminum from corrosion in acidic and alkaline environments. The derivatives act as mixed-type inhibitors, adhering to the material's surface and forming a protective layer, thereby reducing corrosion rates. This is particularly useful in industries where metal longevity is crucial, such as in construction and manufacturing (Verma et al., 2015) (Verma et al., 2015).

Synthesis of Amino Tetrazoles

An efficient method for synthesizing substituted 5-amino tetrazoles from selenoureas has been developed using 5-amino-1,3-dihydroxymethylbenzene derivatives. This novel approach aligns with green chemistry principles, offering a sustainable route to creating valuable compounds for various applications, including pharmaceuticals and agrochemicals (Xie et al., 2015).

Antiradical Activity

The antiradical properties of certain 5-amino-1,3-dihydroxymethylbenzene derivatives have been evaluated in radical chain oxidation processes. These compounds exhibit significant antiradical activities, making them potential candidates for antioxidant applications. Their ability to interact with radicals suggests potential uses in materials science and medicinal chemistry for developing new antioxidants (Yakupova et al., 2013).

Polymer Synthesis

5-Amino-1,3-dihydroxymethylbenzene derivatives have been used in the synthesis of hyperbranched polyethers. These polymers exhibit unique properties such as high molecular weights and numerous functional groups, making them useful in various applications, including coatings, adhesives, and as modifiers to enhance the properties of other polymers (Uhrich et al., 1992).

Safety And Hazards

When handling “5-Amino-1,3-dihydroxymethylbenzene”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Relevant Papers

A paper titled “Synthesis and characterization of 5-amino-1,3,6-trinitro-1H-benzo[d]imidazol-2(3H)-one as an energetic material” discusses the synthesis of a related compound, providing insight into potential synthetic routes for similar compounds .

Propiedades

IUPAC Name |

[3-amino-5-(hydroxymethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,10-11H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZRLJOVKGWVBHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1CO)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1,3-dihydroxymethylbenzene | |

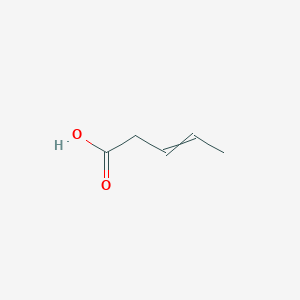

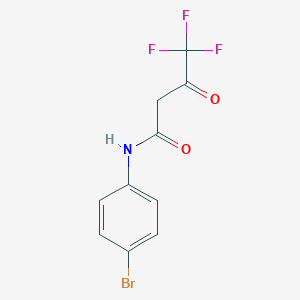

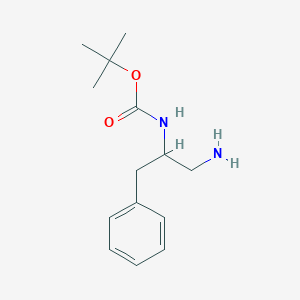

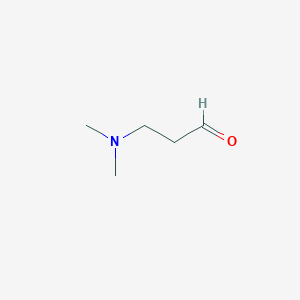

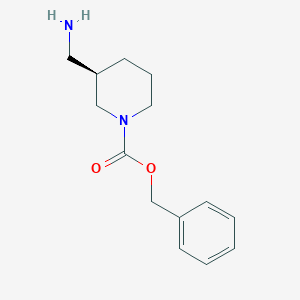

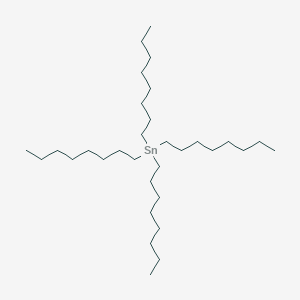

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B36585.png)

![1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;N-[3-(dimethylamino)propyl]prop-2-enamide](/img/structure/B36621.png)